molecular formula C7H10O2 B8640206 8-Oxabicyclo[5.1.0]octan-2-one CAS No. 57260-82-9

8-Oxabicyclo[5.1.0]octan-2-one

Cat. No. B8640206
Key on ui cas rn: 57260-82-9
M. Wt: 126.15 g/mol
InChI Key: QSBVUVPCUPRNNT-UHFFFAOYSA-N
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Patent
US04921994

Procedure details

To a 0° C. solution of 50.0 g. (0.454 mmole) of cyclohept-2-en-1-one in 800 ml. of methanol was added 85 ml. of 30% hydrogen peroxide (0.75 mole) followed by the dropwise addition of 15 ml. of 6N sodium hydroxide (0.09 mole). The reaction was stirred for one hour and then added to 400 ml. ether-500 ml. petroleum ether. The ether extract was removed and the aqueous methanol phase extracted with four 500 ml. portions of petroleum ether and three 300 ml. portions of dichloromethane. The combined organic extracts were washed with three 800 ml. portions of saturated sodium chloride, dried over magnesium sulfate and evaporated under reduced pressure to an oil (53 g.). The crude oil was purified via vacuum distillation to yield 45.9 g. (80%) of the title compound as an oil. Caution: several forceful detonations have occurred during distillation of the crude product. (In general, however, the crude product is pure enough for further synthetic manipulations and distillation can be avoided.)
Quantity
0.454 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.75 mol
Type
reactant
Reaction Step Three
Quantity
0.09 mol
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.C[OH:10].OO.[OH-].[Na+]>CCOCC>[CH:7]12[O:8][CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][C:6]2=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
0.454 mmol
Type
reactant
Smiles
C1(C=CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.75 mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0.09 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 0° C.
ADDITION
Type
ADDITION
Details
added to 400 ml
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous methanol phase extracted with four 500 ml
WASH
Type
WASH
Details
The combined organic extracts were washed with three 800 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of saturated sodium chloride, dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to an oil (53 g.)
DISTILLATION
Type
DISTILLATION
Details
The crude oil was purified via vacuum distillation
CUSTOM
Type
CUSTOM
Details
to yield 45.9 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C12C(CCCCC2O1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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